N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

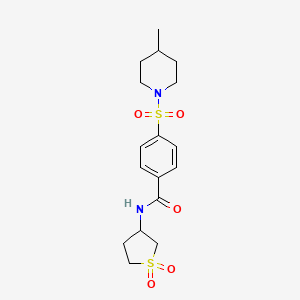

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a sulfonyl group linked to a 4-methylpiperidine ring and a tetrahydrothiophene-1,1-dioxide moiety. Its structural complexity arises from the integration of a sulfone (tetrahydrothiophene dioxide) and a substituted piperidine, which may enhance solubility and target binding compared to simpler sulfonamide analogs.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c1-13-6-9-19(10-7-13)26(23,24)16-4-2-14(3-5-16)17(20)18-15-8-11-25(21,22)12-15/h2-5,13,15H,6-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADOXRUSVGLDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Target Interaction : The compound primarily interacts with G protein-coupled receptors (GPCRs), particularly targeting G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can modulate neuronal excitability and neurotransmitter release, implicating the compound in various neurological functions.

Mode of Action : As an activator of GIRK channels, this compound enhances potassium ion conductance. This action leads to hyperpolarization of the cell membrane, which may contribute to its therapeutic effects in conditions characterized by excessive neuronal activity.

The compound exhibits enhanced metabolic stability compared to other benzamide derivatives. This stability is crucial for maintaining effective concentrations in biological systems and minimizing rapid degradation.

Cellular Effects

Research indicates that the compound influences cellular excitability and can modulate synaptic transmission. For instance, studies have shown that GIRK channel activation leads to decreased excitability in neurons, which may be beneficial in treating conditions like epilepsy or anxiety disorders.

Case Studies and Experimental Results

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Similar core structure with dichloro substitution | GIRK channel activator; neuroprotective effects |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Lacks dichloro substitution | Potentially similar activity but less stable |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with other sulfonamide- and benzamide-based molecules:

- Sulfonamide Linkage : Common in pharmaceuticals (e.g., and ), this group facilitates hydrogen bonding and enzyme inhibition.

- Heterocyclic Substituents: The tetrahydrothiophene dioxide and 4-methylpiperidine distinguish it from analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (), which incorporates a pyrazolo-pyrimidinyl chromophore and fluorinated aromatic system.

Physicochemical Properties

*Data inferred from structural analogs due to lack of direct experimental values.

Key Structural Differences

- Tetrahydrothiophene Dioxide vs. Chromenone: The main compound’s sulfone group may improve aqueous solubility compared to the lipophilic chromenone in .

- 4-Methylpiperidine vs.

Q & A

Basic Question

- ¹H/¹³C NMR : Key signals include the sulfone protons (δ 3.2–3.5 ppm) and aromatic benzamide protons (δ 7.8–8.1 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns.

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values.

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>99%) .

What are the mechanistic considerations for stereochemical outcomes in reactions involving this compound’s piperidine and tetrahydrothiophene moieties?

Advanced Question

The 4-methylpiperidine group introduces axial chirality, requiring chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereoselectivity during functionalization. The tetrahydrothiophene-dioxide’s rigid conformation limits rotational freedom, favoring specific transition states in nucleophilic additions. Computational modeling (DFT) is recommended to predict regioselectivity and optimize reaction conditions .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Question

Discrepancies may arise from assay-specific variables:

- Solubility : Use DMSO stock solutions ≤10 mM to avoid aggregation in aqueous buffers.

- Metabolic Stability : Pre-incubate with liver microsomes to identify degradation products (LC-MS/MS).

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding vs. cellular viability assays). Cross-validate with structural analogs to isolate pharmacophore contributions .

What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

Advanced Question

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC.

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for sulfonamides).

- Light Sensitivity : Store in amber vials; assess photodegradation under UV/vis light (λ = 254–365 nm).

Data should inform storage protocols (e.g., -20°C under argon) .

How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Advanced Question

- Substituent Scanning : Systematically vary the benzamide’s para-substituents (e.g., halogens, methoxy) to assess electronic effects on target binding.

- Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic pockets.

- Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity using regression models .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Question

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; incinerate organic waste.

Refer to GHS Category 2 (acute toxicity) guidelines and maintain SDS documentation .

How can computational methods predict this compound’s metabolic pathways and potential toxicities?

Advanced Question

- In Silico Tools : Use SwissADME for CYP450 metabolism predictions and ProTox-II for toxicity profiling.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., sulfone reduction, glucuronidation) with Schrödinger’s MetaSite.

- Docking Studies : Identify reactive metabolites (e.g., epoxides) that may covalently bind to proteins .

What strategies mitigate batch-to-batch variability during large-scale synthesis (>100 g)?

Advanced Question

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Crystallization Engineering : Control particle size distribution using anti-solvent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.